molecular formula C14H22N2O2 B7893843 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid CAS No. 1187931-59-4

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid

Cat. No.: B7893843
CAS No.: 1187931-59-4
M. Wt: 250.34 g/mol
InChI Key: TUUONFWQAVHAFN-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as thiazolecarboxamides . It is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .


Synthesis Analysis

The synthesis of this compound could involve the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile . A subsequent hydrogenation step would yield the desired compound .


Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring which bears a carboxylic acid amide group . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 250.33668 . It is a colorless liquid with a fishy, ammoniacal odor . It has a boiling point of 132.1 °C and a density of 812 mg/mL .

Mechanism of Action

The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It has a flash point of 32 °C .

Future Directions

Given its use in the preparation of surfactants and personal care products, future research could focus on improving the synthesis process, exploring new applications, and addressing any potential health and environmental concerns .

Properties

IUPAC Name

4-[[3-(dimethylamino)propyl-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15(2)9-4-10-16(3)11-12-5-7-13(8-6-12)14(17)18/h5-8H,4,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUONFWQAVHAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186196
Record name 4-[[[3-(Dimethylamino)propyl]methylamino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-59-4
Record name 4-[[[3-(Dimethylamino)propyl]methylamino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[3-(Dimethylamino)propyl]methylamino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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